molecular formula C12H13Cl2F3N4O B2946536 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 2059949-19-6

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

Cat. No.: B2946536
CAS No.: 2059949-19-6
M. Wt: 357.16
InChI Key: GRGACJHUXFDSOY-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride (CAS: 2059949-19-6) is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 3-(trifluoromethyl)pyrrolidine group. Its molecular formula is C₁₂H₁₂ClF₃N₄O, with a molar mass of 320.7 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O.2ClH/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8;;/h1-3,5,16H,4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGACJHUXFDSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the oxadiazole ring. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the oxadiazole ring play crucial roles in its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are widely explored for their biological activities. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Variations

Compound Name Molecular Formula Molecular Weight Substituents on Oxadiazole Key Features
Target Compound (CAS 2059949-19-6) C₁₂H₁₂ClF₃N₄O 320.7 3-(Trifluoromethyl)pyrrolidinyl Dihydrochloride salt; trifluoromethyl enhances lipophilicity and stability .
1a (Antiviral Analogue) C₂₅H₂₅N₃O₂ 399.5 (3R)-1-Phenylethylpyrrolidinyl Phenylethyl group may improve CNS penetration; tested for antiviral activity .
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride (CAS 2060040-00-6) C₁₃H₁₃ClF₃N₃O 319.71 Phenyl, trifluoromethylpyrrolidinyl Lacks pyridine ring; phenyl substitution may alter target specificity .
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (CAS 119113) C₁₄H₁₂N₃O₂ 254.27 2-Methoxyphenyl Methoxy group increases polarity; potential for varied pharmacokinetics .
3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS 1426290-29-0) C₉H₁₂ClN₃O 213.67 Azetidinyl Smaller azetidine ring may reduce steric hindrance; dihydrochloride improves solubility .

Pharmacological and Physicochemical Properties

  • Trifluoromethyl Group Impact : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8) or methylphenyl (logP ~2.2) substituents, favoring membrane permeability .
  • Salt Forms : Dihydrochloride salts (e.g., target compound and CAS 1426290-29-0) exhibit higher solubility (>50 mg/mL in water) than neutral analogues like CAS 2060040-00-6 (<10 mg/mL) .
  • Biological Activity: Antiviral Potential: Compound 1a (phenylethyl-substituted) showed efficacy against RNA viruses, suggesting the target compound’s pyrrolidine group may also support antiviral mechanisms . COMT Inhibition: A related 3,5-diaryl-oxadiazole () acts as a catechol-O-methyltransferase (COMT) inhibitor, hinting at neurological applications for the target compound .

Stability and Metabolic Profile

  • The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
  • Azetidine-containing compounds (e.g., CAS 1426290-29-0) may exhibit faster renal clearance due to smaller ring size .

Biological Activity

The compound 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(pyridin-3-yl)-5-(3-(trifluoromethyl)pyrrolidin-3-yl)-1,2,4-oxadiazole dihydrochloride
  • Molecular Formula : C₁₂H₁₁F₃N₄O
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 1405439-49-7

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety are known for a wide range of biological activities. The specific compound under consideration has shown potential in various therapeutic areas:

  • Anticancer Activity :
    • Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the subject compound have demonstrated activity against HeLa (cervical cancer), CaCo-2 (colon cancer), and other tumor cell lines .
  • Anti-inflammatory Effects :
    • Compounds with oxadiazole structures have been linked to anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX) and other inflammatory mediators .
  • Antimicrobial Properties :
    • The oxadiazole scaffold has been explored for its antimicrobial activity against both bacterial and fungal strains. Research indicates that such compounds can inhibit growth by disrupting cellular processes .
  • Neurological Applications :
    • Some studies suggest that oxadiazole derivatives may interact with neurotransmitter systems, indicating potential use in treating neurological disorders .

The biological mechanisms through which 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors implicated in pain and inflammation.

Case Study 1: Anticancer Activity

In a study evaluating a series of oxadiazole derivatives, the specific compound was tested against several cancer cell lines. Results indicated an IC50 value in the low micromolar range against HeLa cells, suggesting significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of oxadiazoles showed that this compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Activity TypeTarget Cell Line/PathwayIC50/EffectReference
AnticancerHeLaLow µM
Anti-inflammatoryCytokine productionSignificant reduction
AntimicrobialVarious bacterial strainsVariable

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride, and what key intermediates are involved? Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile precursor (e.g., 3-(trifluoromethyl)pyrrolidine-3-carbonitrile) with hydroxylamine to form the 1,2,4-oxadiazole ring. Pyridine coupling via Suzuki-Miyaura or nucleophilic substitution is then employed. Key intermediates include the trifluoromethyl-pyrrolidine scaffold and the oxadiazole-pyridine precursor. Reaction optimization focuses on solvent selection (DMF or THF) and temperature control (60–100°C) to avoid decomposition of the trifluoromethyl group .

Advanced Q1: How can researchers mitigate competing side reactions during oxadiazole ring formation, particularly when using trifluoromethylated precursors? Methodological Answer: Side reactions, such as hydrolysis of the trifluoromethyl group or incomplete cyclization, are minimized by using anhydrous conditions and catalytic additives (e.g., ZnCl₂ or Sc(OTf)₃). Monitoring reaction progress via LC-MS at intervals (e.g., every 2 hours) ensures timely termination. For dihydrochloride salt formation, stoichiometric HCl gas in ethanol under controlled pH (3–4) prevents over-protonation .

Structural Characterization

Basic Q2: What crystallographic techniques are recommended for resolving the stereochemistry of the trifluoromethyl-pyrrolidine moiety? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard. Heavy atoms (Cl⁻ from dihydrochloride) enhance electron density maps, while TWINABS addresses potential twinning. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Q2: How can disordered regions in the crystal lattice (e.g., trifluoromethyl groups) be modeled accurately? Methodological Answer: Disorder is resolved using PART instructions in SHELXL, with isotropic displacement parameters for overlapping atoms. DFT-calculated restraints (e.g., C–F bond lengths = 1.33–1.35 Å) guide refinement. Multi-conformer models and Hirshfeld surface analysis validate intermolecular interactions .

Computational Modeling

Basic Q3: Which quantum mechanical methods are suitable for predicting the electronic properties of this compound? Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Solvent effects (e.g., water) are modeled via PCM. Software like Gaussian 16 or ORCA is recommended .

Advanced Q3: How can molecular dynamics (MD) simulations elucidate the conformational flexibility of the pyrrolidine-oxadiazole core? Methodological Answer: Explicit-solvent MD simulations (AMBER or GROMACS) with a 100 ns trajectory analyze torsional angles and hydrogen-bonding networks. Umbrella sampling quantifies free-energy barriers for ring puckering. Protonation states (critical for dihydrochloride solubility) are validated via constant-pH MD .

Biological Activity Profiling

Basic Q4: What in vitro assays are used to evaluate this compound’s kinase inhibition potential? Methodological Answer: Kinase inhibition is tested via ADP-Glo™ assays (Promega) against recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values are derived from dose-response curves (0.1–100 µM). Assay buffers (pH 6.5 ammonium acetate) stabilize the dihydrochloride form .

Advanced Q4: How can researchers distinguish target-specific binding from off-target effects in cellular assays? Methodological Answer: Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd). CRISPR-generated kinase-knockout cell lines isolate target-specific effects. Metabolomic profiling (LC-MS/MS) identifies downstream pathway perturbations .

Analytical Challenges

Basic Q5: What HPLC conditions separate this compound from synthetic byproducts? Methodological Answer: Reverse-phase HPLC (C18 column, 150 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 minutes) achieves baseline separation. UV detection at 254 nm tracks the oxadiazole chromophore .

Advanced Q5: How can LC-MS/MS differentiate dihydrochloride degradation products under accelerated stability testing? Methodological Answer: Forced degradation (40°C/75% RH for 4 weeks) followed by high-resolution LC-MS/MS (Q-TOF) identifies hydrolytic cleavage (e.g., oxadiazole → amide). Isotopic pattern matching (CF₃ vs. CH₃) distinguishes trifluoromethyl loss from other fragments .

Data Contradiction Analysis

Advanced Q6: How should researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values? Methodological Answer: Re-evaluate force field parameters (e.g., partial charges for CF₃) and solvation models. Free-energy perturbation (FEP) calculations correct ΔΔG binding estimates. Experimental validation via isothermal titration calorimetry (ITC) resolves enthalpy/entropy contributions .

Advanced Q7: What strategies address inconsistent SAR trends in analogues with modified pyrrolidine substituents? Methodological Answer: Multivariate analysis (e.g., PCA or PLS) correlates steric/electronic descriptors (Hammett σ, Taft Es) with activity. X-ray co-crystallography of inactive analogues identifies critical protein-ligand interactions (e.g., H-bonds to oxadiazole N-atoms) .

Stability and Storage

Basic Q6: What storage conditions prevent hygroscopic degradation of the dihydrochloride salt? Methodological Answer: Store under argon at –20°C in amber vials with desiccant (silica gel). Lyophilization from tert-butanol/water (1:1) enhances long-term stability. Avoid freeze-thaw cycles .

Advanced Q8: How do temperature fluctuations during shipping affect crystallinity, and how is this mitigated? Methodological Answer: DSC/TGA analysis identifies phase transitions (e.g., hydrate formation at >60% RH). Shipping in vacuum-sealed, temperature-logged containers with molecular sieves preserves crystallinity. PXRD post-transport confirms structural integrity .

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